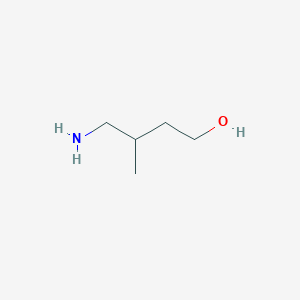

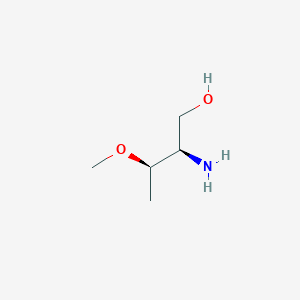

4-Amino-3-metilbutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-methylbutan-1-ol is a compound that is structurally related to various amino acids and derivatives that have been synthesized and studied for different applications. While the specific compound 4-Amino-3-methylbutan-1-ol is not directly mentioned in the provided papers, related compounds such as 4-amino-1-hydroxybutane-1,1-bisphosphonic acid , 4-aminobutane-1,2,3-triol , and 4-amino-3-phenylbutanoic acid have been synthesized and analyzed, providing insights into the chemical behavior and properties of similar structures.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of glucose as a starting material for the synthesis of enantiomers of 4-aminobutane-1,2,3-triol , and the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids using pig liver esterase . Additionally, the synthesis of 4-amino-3-phenylbutanoic acid derivatives has been achieved through the reaction with triethyl orthoformate and sodium azide .

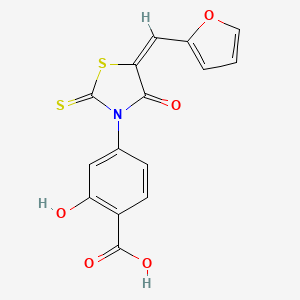

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-methylbutan-1-ol has been analyzed using various techniques. For instance, the structure of 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one was investigated using density functional theory (DFT) calculations and confirmed by NMR, IR, MS, and X-ray techniques . The identification of novel amino acids in root nodule hydrolysates also involves structural analysis using retention time measurements on a Chirasil-Val capillary column .

Chemical Reactions Analysis

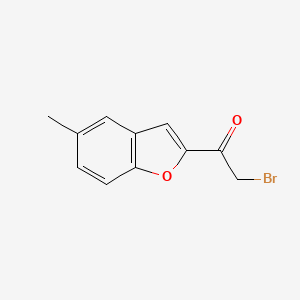

The reactivity of amino and carboxy groups in related compounds has been utilized for the preparation of derivatives. For example, the amino group of 4-amino-3-phenylbutanoic acid was replaced by a tetrazol-1-yl fragment to yield tetrazole-containing derivatives . The synthesis of beta-amino acids containing an aziridine heterocycle from aspartic acid also demonstrates the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Amino-3-methylbutan-1-ol have been characterized through various methods. The fluorescence properties of a derivative of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid were evaluated, with a high fluorescence quantum efficiency determined . The determination of 4-amino-1-hydroxybutane-1,1-diphosphonic acid in pharmaceutical forms required pre-column derivatization for UV detection due to the lack of intrinsic UV properties .

Aplicaciones Científicas De Investigación

- Bloque de construcción de amina impedida: El 4-amino-3-metilbutan-1-ol sirve como un bloque de construcción químicamente diferenciado para la síntesis orgánica y la química medicinal. Es particularmente útil para preparar candidatos a fármacos que contienen motivos de amina impedida .

- En química sintética, este compuesto se ha empleado como nucleófilo quiral. Por ejemplo, jugó un papel crucial en la síntesis total de los antibióticos benanomicina-pradimicina .

- Los investigadores han utilizado el this compound como un compuesto huésped homociral durante la síntesis de éteres corona que contienen dos subunidades quirales. Los éteres corona son importantes en la química huésped-huésped y el reconocimiento molecular .

- Los científicos utilizan el this compound para análisis de cromatografía líquida de alta resolución (HPLC) y cromatografía líquida-espectrometría de masas (LC-MS). Sus propiedades únicas lo hacen adecuado como compuesto de referencia o estándar interno .

- La química computacional y las simulaciones de dinámica molecular se benefician de este compuesto. Programas como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD pueden usarlo para crear visualizaciones impresionantes .

- Los investigadores han explorado su potencial como ligando quiral en la catálisis asimétrica. El entorno quiral alrededor del grupo amino puede influir en la reactividad y la selectividad en varias reacciones .

Síntesis orgánica y química medicinal

Nucleófilo quiral

Síntesis de éter corona

Análisis HPLC y LC-MS

Visualizaciones de simulación

Síntesis de ligando quiral

Safety and Hazards

4-Amino-3-methylbutan-1-ol is classified as a dangerous substance. It has hazard statements H227 and H314, indicating that it is combustible and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat, sparks, open flames, and hot surfaces .

Mecanismo De Acción

Biochemical Pathways

It is known that similar compounds can influence the metabolism of amino acids , but the specific pathways and downstream effects of 4-Amino-3-methylbutan-1-ol remain to be elucidated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-3-methylbutan-1-ol . For instance, storage conditions can affect the stability of the compound .

Análisis Bioquímico

Biochemical Properties

It is known that amino alcohols, the class of compounds to which 4-Amino-3-methylbutan-1-ol belongs, can participate in a variety of biochemical reactions For instance, they can act as substrates for enzymes, interact with proteins, and form complexes with other biomolecules

Metabolic Pathways

The metabolic pathways that 4-Amino-3-methylbutan-1-ol is involved in are not well-known. It is possible that this compound interacts with certain enzymes or cofactors and influences metabolic flux or metabolite levels. These are areas for future investigation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4-amino-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(4-6)2-3-7/h5,7H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSYAXJCRMECOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75694-86-9 |

Source

|

| Record name | 4-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)

![3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545136.png)

![Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2545137.png)

![2-((1-(3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2545139.png)